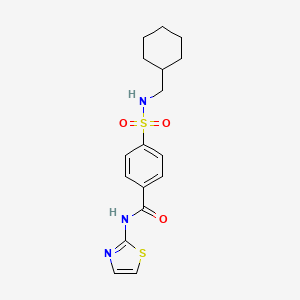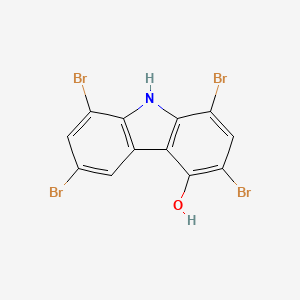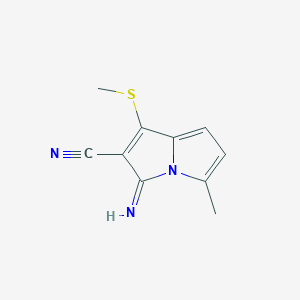
1H-Indene-1,3-dicarboxylic acid, 5-formyl-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indene-1,3-dicarboxylic acid, 5-formyl-, diethyl ester is a chemical compound with a complex structure that includes an indene core substituted with carboxylic acid and formyl groups
Preparation Methods
The synthesis of 1H-Indene-1,3-dicarboxylic acid, 5-formyl-, diethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indene Core: The indene core can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.
Introduction of Carboxylic Acid Groups: The carboxylic acid groups are introduced through oxidation reactions, often using strong oxidizing agents such as potassium permanganate.
Formylation: The formyl group is introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of formylating agents like DMF and POCl3.
Esterification: The final step involves esterification, where the carboxylic acid groups are converted to diethyl esters using ethanol and acid catalysts.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1H-Indene-1,3-dicarboxylic acid, 5-formyl-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the formyl group to an alcohol or other reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others. Halogenation and nitration are common substitution reactions.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids using acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Indene-1,3-dicarboxylic acid, 5-formyl-, diethyl ester has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Pharmaceuticals: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with biological activity.
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
Mechanism of Action
The mechanism of action of 1H-Indene-1,3-dicarboxylic acid, 5-formyl-, diethyl ester depends on its specific application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In catalysis, it may coordinate with metal centers, facilitating catalytic cycles. The molecular targets and pathways involved vary based on the specific reactions and applications.
Comparison with Similar Compounds
1H-Indene-1,3-dicarboxylic acid, 5-formyl-, diethyl ester can be compared with similar compounds such as:
1H-Indene-1,3-dicarboxylic acid, diethyl ester: Lacks the formyl group, leading to different reactivity and applications.
1H-Indene-1,3-dicarboxylic acid, 5-methyl-, diethyl ester: Contains a methyl group instead of a formyl group, affecting its chemical properties and uses.
1H-Indene-1,3-dicarboxylic acid, 5-nitro-, diethyl ester:
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
648429-95-2 |
|---|---|
Molecular Formula |
C16H16O5 |
Molecular Weight |
288.29 g/mol |
IUPAC Name |
diethyl 5-formyl-1H-indene-1,3-dicarboxylate |
InChI |
InChI=1S/C16H16O5/c1-3-20-15(18)13-8-14(16(19)21-4-2)12-7-10(9-17)5-6-11(12)13/h5-9,13H,3-4H2,1-2H3 |
InChI Key |
UNYPBGWWTCYDEA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C=C(C2=C1C=CC(=C2)C=O)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(4-Bromophenyl)ethylamino]-5-oxopentanoic acid](/img/structure/B12588846.png)
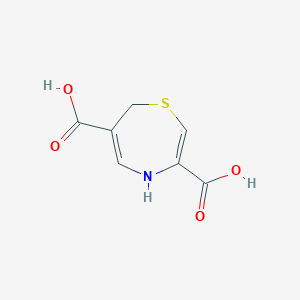
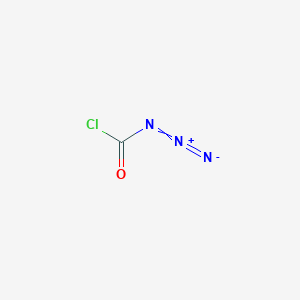

![4-[2-(3-Amino-5-chloro-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B12588885.png)
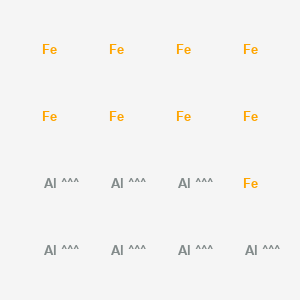
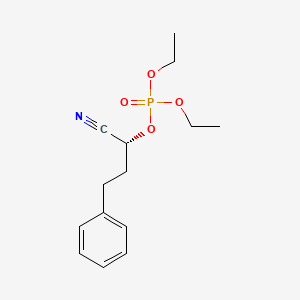
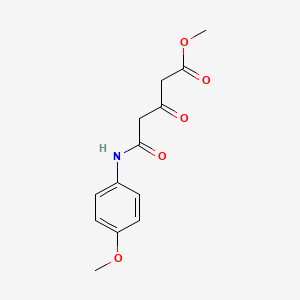
![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(3-pyridazinyl)-](/img/structure/B12588908.png)
